molecular formula C28H26N6O B12574875 N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea CAS No. 603092-95-1

N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea

Cat. No.: B12574875
CAS No.: 603092-95-1
M. Wt: 462.5 g/mol
InChI Key: LPNWEXAIECVYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Scientific Research Applications

N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation .

Biological Activity

N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea, also known by its CAS number 603092-95-1, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, focusing on its antiproliferative effects, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-b]pyridine core substituted with various functional groups. The presence of the methyl and methylanilino groups enhances its chemical reactivity and biological interactions.

Antiproliferative Activity

Numerous studies have investigated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its activity:

Cell Line IC50 Value (µM) Mechanism of Action
HeLa2.59Induction of apoptosis through caspase activation
MCF-72.35Inhibition of cell cycle progression
MV4-11Not specifiedInduction of poly(ADP-ribose) polymerase 1 (PARP-1) cleavage
K562Not specifiedReduction in proliferating cell nuclear antigen (PCNA) levels

These studies indicate that this compound exhibits significant antiproliferative activity across multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

The compound's biological activity is attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death. Specifically, it induces caspase 9 activation, which is critical for the apoptotic cascade.
  • Cell Cycle Arrest : Evidence suggests that the compound can halt the cell cycle in various phases, thereby preventing cancer cell proliferation. This is particularly noted in studies involving MCF-7 and HeLa cells.
  • Poly(ADP-ribose) Polymerase Activation : The cleavage of PARP-1 indicates that the compound may also play a role in DNA damage response mechanisms, further contributing to its antiproliferative effects.

Case Studies

A recent investigation into the activity of pyrazolo[3,4-b]pyridine derivatives highlighted the significance of structural modifications on biological efficacy. For instance, compounds with bulky substituents at specific positions exhibited reduced activity compared to their less substituted counterparts. This suggests that careful optimization of substituents can enhance the therapeutic potential of such compounds.

Study Reference

In a study published in 2023, researchers explored various derivatives of pyrazolo[3,4-b]pyridine and found that modifications around the core structure significantly influenced cytotoxicity against cancer cells. The findings indicated that this compound was among the most active compounds tested against HeLa cells with an IC50 value comparable to doxorubicin .

Properties

CAS No.

603092-95-1

Molecular Formula

C28H26N6O

Molecular Weight

462.5 g/mol

IUPAC Name

1-[3-methyl-6-(4-methylanilino)-1-phenylpyrazolo[3,4-b]pyridin-5-yl]-1-(4-methylphenyl)urea

InChI

InChI=1S/C28H26N6O/c1-18-9-13-21(14-10-18)30-26-25(33(28(29)35)22-15-11-19(2)12-16-22)17-24-20(3)32-34(27(24)31-26)23-7-5-4-6-8-23/h4-17H,1-3H3,(H2,29,35)(H,30,31)

InChI Key

LPNWEXAIECVYCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C3C(=NN(C3=N2)C4=CC=CC=C4)C)N(C5=CC=C(C=C5)C)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.